NK314

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

NK314 is a synthetic benzo[c]phenanthridine alkaloid that has emerged as a promising antitumor agent, particularly noted for its ability to inhibit topoisomerase IIα. This compound has shown significant cytotoxic effects against various human tumor cell lines and has entered clinical trials due to its potential therapeutic applications in oncology. NK314 operates through a mechanism that induces G2 cell cycle arrest and generates double-strand DNA breaks, which are critical for its antitumor efficacy .

The primary chemical reaction involving NK314 is its interaction with topoisomerase IIα. NK314 inhibits the enzyme's ability to relax supercoiled DNA, thereby stabilizing the topoisomerase II-DNA cleavable complexes. This stabilization leads to the formation of double-strand DNA breaks within a short time frame (approximately 1 hour) after exposure to the compound . The resultant DNA damage activates cellular checkpoint pathways, particularly the Chk1-Cdc25C-Cdk1 pathway, which is pivotal in maintaining genomic integrity during the cell cycle .

NK314 exhibits potent biological activity characterized by its ability to induce apoptosis in cancer cells. It has demonstrated effectiveness against various cancer types, including gastric, colon, lung, and pancreatic tumors. Notably, NK314 retains activity against tumor cells that are resistant to other chemotherapeutic agents such as paclitaxel and cisplatin . Its mechanism of action involves not only the inhibition of topoisomerase IIα but also the activation of DNA damage response pathways that lead to cell cycle arrest and apoptosis .

The synthesis of NK314 was designed to enhance its therapeutic profile compared to its predecessor, NK109. The modification involved introducing a trimethylene group to the N5-C6 position of NK109, which helped overcome metabolic issues that rendered NK109 inactive in vivo . This synthetic approach aimed at improving bioavailability and efficacy against resistant cancer cell lines.

NK314 is primarily being investigated for its applications in cancer therapy. Its unique mechanism of action makes it a candidate for treating various malignancies, particularly those resistant to conventional therapies. Clinical trials are ongoing in Japan, focusing on its effectiveness across different cancer types and its potential as a combination therapy with other anticancer agents .

Studies have shown that NK314 interacts specifically with topoisomerase IIα, acting as a poison that stabilizes the enzyme-DNA complex. This interaction is crucial for its antitumor activity and distinguishes it from other topoisomerase inhibitors . Additionally, NK314 has been found to enhance antitumor activity when used in conjunction with other treatments targeting adult T-cell leukemia-lymphoma cells, indicating potential for synergistic effects in combination therapies .

Several compounds share structural or functional similarities with NK314, primarily in their role as topoisomerase inhibitors. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Etoposide | Inhibits topoisomerase II | Derived from podophyllotoxin; widely used clinically |

| Doxorubicin | Intercalates DNA and inhibits topoisomerase II | Well-established anticancer drug; cardiotoxicity risk |

| Camptothecin | Inhibits topoisomerase I | Effective against solid tumors; limited water solubility |

| Irinotecan | Prodrug converted to active form inhibiting topoisomerase I | Effective against colorectal cancer; metabolic activation required |

Uniqueness of NK314: Unlike these compounds, NK314 specifically targets topoisomerase IIα and has shown efficacy against tumors resistant to other treatments. Its ability to induce rapid DNA damage and activate specific checkpoint pathways further enhances its potential as a novel therapeutic agent in oncology .

Molecular Structure and Nomenclature

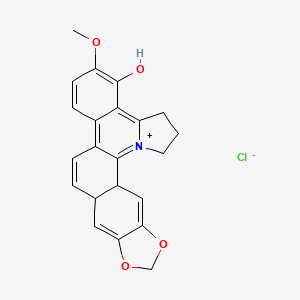

NK314 possesses the molecular formula C22H18ClNO4 with a molecular weight of 395.8 grams per mole. The compound is systematically classified under the Chemical Abstracts Service registry number 208237-49-4, providing a unique identifier for this specific chemical entity. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 12-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(13),2,4(8),9,11,14,19,21,23-nonaen-15-ol chloride, reflecting its complex polycyclic structure.

The molecular architecture of NK314 is characterized by its benzo[c]phenanthridine core structure, which represents a tetracyclic aromatic system incorporating both benzene and phenanthridine moieties. This fundamental scaffold is further modified through the incorporation of specific functional groups that define its chemical identity. The compound features a methylenedioxy group at positions 2,3, a hydroxyl group at position 7, and a methoxy group at position 8 of the phenanthridine ring system. Additionally, NK314 contains a distinctive trimethylene bridge connecting the nitrogen atom at position 5 to carbon 6, representing a critical structural modification that distinguishes it from related compounds.

The structural representation using Simplified Molecular Input Line Entry System notation is provided as: COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-]. The International Chemical Identifier key BRFDCAFDRFHEKX-UHFFFAOYSA-N serves as a unique digital fingerprint for this molecular structure. The compound exists as a chloride salt, with the positive charge localized on the nitrogen atom within the phenanthridine ring system, balanced by a chloride anion.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H18ClNO4 | |

| Molecular Weight | 395.8 g/mol | |

| Chemical Abstracts Service Number | 208237-49-4 | |

| International Chemical Identifier Key | BRFDCAFDRFHEKX-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical characteristics of NK314 reflect its complex aromatic structure and the presence of multiple functional groups that influence its solubility, stability, and chemical reactivity. The compound demonstrates preferential solubility in organic solvents, a property that is consistent with its extensive aromatic ring system and limited polar surface area. This solubility profile is particularly relevant for pharmaceutical formulation considerations and influences the compound's bioavailability characteristics.

NK314 exhibits optical properties consistent with its planar aromatic structure, similar to other phenanthridine derivatives. The compound's electronic structure, characterized by extended conjugation across the polycyclic aromatic system, contributes to its ability to interact with biological macromolecules through intercalation mechanisms. The molecular planarity, a characteristic feature of the phenanthridine family, facilitates insertion between nucleic acid base pairs, which represents a fundamental aspect of its mechanism of action.

The compound demonstrates chemical stability under standard laboratory conditions, though specific degradation pathways and stability profiles require controlled storage conditions. The presence of the trimethylene bridge, a key structural modification from the parent compound NK109, contributes to enhanced metabolic stability by preventing enzymatic reduction pathways that previously limited the therapeutic utility of earlier analogs. This structural feature represents a critical advancement in the development of this compound class.

The molecular geometry of NK314 is characterized by its predominantly planar configuration, with the aromatic rings lying approximately in the same plane. The trimethylene bridge introduces a slight deviation from perfect planarity, creating a three-dimensional molecular architecture that influences both its physicochemical properties and biological interactions. The compound's partition coefficient and polar surface area calculations indicate moderate lipophilicity, which contributes to its ability to traverse cellular membranes while maintaining sufficient aqueous solubility for biological activity.

| Property | Characteristic | Reference |

|---|---|---|

| Solubility | Organic solvents | |

| Molecular Geometry | Predominantly planar | |

| Optical Activity | None specified | |

| Charge State | Cationic (chloride salt) |

Synthetic Pathways and Derivatization

The synthetic development of NK314 represents a systematic approach to structure-activity relationship optimization within the benzo[c]phenanthridine alkaloid family. The compound was specifically designed and synthesized by Nippon Kayaku Company Limited as an improved derivative of NK109, addressing specific metabolic limitations observed with the parent compound. The primary synthetic strategy involved the introduction of a trimethylene group at the N5-C6 position of NK109, effectively preventing the reductive metabolic pathway that led to inactivation of the parent compound.

The synthetic route to NK314 follows established methodologies for constructing complex polycyclic aromatic systems, building upon the foundational chemistry of phenanthridine alkaloids. The synthesis typically involves multiple steps aimed at assembling the tetracyclic benzo[c]phenanthridine core structure, followed by selective functionalization to introduce the required substituents. The incorporation of the trimethylene bridge represents a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity and stereochemical outcome.

Derivatization studies of NK314 have focused on exploring structure-activity relationships within the benzo[c]phenanthridine alkaloid class. These investigations have examined modifications to various positions of the aromatic ring system, including alterations to the methylenedioxy group, hydroxyl substitution patterns, and methoxy group positioning. The systematic exploration of structural variants has provided valuable insights into the molecular features essential for biological activity and has informed the design of next-generation compounds within this therapeutic class.

The synthetic accessibility of NK314 and related derivatives has enabled comprehensive medicinal chemistry programs aimed at optimizing pharmacological properties. Alternative synthetic approaches have been explored to improve overall efficiency and reduce synthetic complexity, including investigations of different cyclization strategies and protecting group methodologies. These synthetic studies have contributed to a deeper understanding of the chemical reactivity patterns characteristic of the benzo[c]phenanthridine scaffold and have identified key structural motifs essential for maintaining biological activity.

The development of NK314 from its predecessor NK109 exemplifies the application of rational drug design principles in addressing specific pharmacological limitations. The successful incorporation of the trimethylene bridge not only solved the metabolic stability issue but also potentially influenced other pharmacological parameters, including target selectivity and potency. This synthetic achievement demonstrates the potential for continued structural optimization within the benzo[c]phenanthridine alkaloid family, providing a foundation for future drug development efforts in this therapeutic area.

NK314, a novel synthetic benzo[c]phenanthridine alkaloid, demonstrates potent and specific inhibitory activity against topoisomerase IIα [1] [7]. The compound exhibits remarkable potency in cell-free topoisomerase II relaxation assays, where concentrations of 4 to 8 micromolar NK314 effectively inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα [8] [10]. This represents a significantly more potent inhibitory effect compared to classical topoisomerase II inhibitors, as etoposide requires concentrations of 80 to 160 micromolar to achieve similar levels of enzyme inhibition [8] [10].

The mechanism of topoisomerase IIα inhibition by NK314 involves multiple molecular interactions that distinguish it from conventional inhibitors [3] [15]. NK314 functions as a DNA intercalator, demonstrating the ability to unwind the double helix structure and alter the linking number of topoisomers at concentrations as low as 2 micromolar [15] [16]. This intercalation property is considerably more effective than that observed with amsacrine, which requires 10 micromolar concentrations to achieve equivalent DNA unwinding effects [15] [16].

The compound directly inhibits the catalytic activity of topoisomerase IIα through interference with the enzyme's ability to relax supercoiled DNA substrates [8] [11]. In decatenation assays using kinetoplast DNA, NK314 effectively blocks the decatenation activity of topoisomerase IIα, preventing the enzyme from separating catenated DNA structures that are essential for proper chromosome segregation [7]. Additionally, DNA relaxation assays demonstrate that NK314 inhibits both the relaxation and decatenation activities of topoisomerase IIα with high efficiency [7].

The inhibitory mechanism of NK314 against topoisomerase IIα involves targeting the enzyme during its catalytic cycle, specifically interfering with the DNA cleavage and religation processes [21] [22]. The compound demonstrates the ability to trap topoisomerase IIα in its cleavage complex intermediate, as evidenced by the formation of linear DNA products in vitro cleavage assays [8] [10]. This trapping occurs at NK314 concentrations between 4 and 8 micromolar, confirming the compound's potent enzyme-targeting capabilities [8] [10].

Stabilization of Topoisomerase II-DNA Cleavable Complexes

NK314 exhibits a unique mechanism of topoisomerase II-DNA cleavable complex stabilization that differentiates it from classical topoisomerase II inhibitors [1] [5]. The compound induces the formation of extremely stable cleavage complexes between topoisomerase IIα and DNA, with these complexes remaining intact even after NK314 removal from the culture medium [6]. This characteristic contrasts sharply with etoposide-induced cleavable complexes, which are rapidly diminished following drug removal [6].

The stabilization of topoisomerase II-DNA cleavable complexes by NK314 results in rapid DNA double-strand break formation within one hour of treatment [1] [5]. This rapid DNA fragmentation occurs even without the requirement for proteinase K digestion of the topoisomerase II protein, whereas etoposide requires enzymatic digestion of the cleavage complex to detect DNA breaks [1] [5]. The proteinase K-independent DNA break formation suggests that NK314 activates intracellular proteinases and nucleases to produce DNA fragmentation through mechanisms distinct from conventional cleavable complex formation [1] [5].

Pretreatment studies with topoisomerase II catalytic inhibitors ICRF-193 and suramin demonstrate that both cleavable complex-mediated DNA breaks and proteinase K-independent DNA breaks induced by NK314 are reduced [1] [5]. However, protease inhibitors and nuclease inhibitors selectively decrease only the proteinase K-independent DNA breaks, indicating that NK314 affects topoisomerase II through multiple pathways beyond simple cleavable complex formation [1] [5].

The cleavable complex stabilization by NK314 demonstrates remarkable durability compared to other topoisomerase II inhibitors [6]. These stabilized complexes persist for extended periods and maintain their DNA-damaging potential even under conditions where other inhibitors lose their effectiveness [6]. This enhanced stability contributes to NK314's superior antitumor effects against tumors resistant to conventional topoisomerase II inhibitors [1] [5].

Isoform Specificity: Differential Targeting of Topoisomerase IIα vs. IIβ

NK314 demonstrates exceptional isoform specificity, preferentially targeting topoisomerase IIα while showing minimal activity against topoisomerase IIβ [7]. ICE bioassay analyses using isoform-specific antibodies reveal that NK314 at 3 micromolar concentrations induces substantial topoisomerase IIα complexes while topoisomerase IIβ complexes remain barely detectable under identical conditions [7]. This specificity pattern contrasts dramatically with etoposide, amsacrine, and mitoxantrone, which induce similar levels of both topoisomerase IIα and topoisomerase IIβ complexes [7].

In vitro DNA cleavage assays provide compelling evidence for NK314's isoform selectivity [7]. When tested with purified enzymes, NK314 induces substantial DNA cleavage in the presence of topoisomerase IIα, as evidenced by the appearance of linear DNA products [7]. However, topoisomerase II-mediated DNA cleavage is hardly observed with the β isoform under equivalent conditions [7]. This selective cleavage activity confirms that NK314 specifically targets the α isoform for its DNA-damaging effects [7].

Gene targeting experiments using human cell lines with heterozygous disruption of the TOP2α gene demonstrate increased NK314 resistance, confirming that topoisomerase IIα serves as the primary cellular target [7]. Conversely, TOP2β homozygous knockout cells display increased NK314 sensitivity rather than resistance, indicating that the absence of topoisomerase IIβ does not impair NK314's cytotoxic effects [7]. These genetic studies provide definitive evidence that topoisomerase IIα is the essential target for NK314's antitumor activity [7].

Small interfering RNA-mediated gene knockdown experiments further support NK314's isoform specificity [8]. Cells transfected with topoisomerase IIα siRNA exhibit significantly increased resistance to NK314, while topoisomerase IIβ siRNA has minimal influence on NK314 cytotoxicity [8]. The selective dependence on topoisomerase IIα expression levels confirms that this isoform determines NK314's therapeutic efficacy in mammalian cells [8].

It should be noted that NK314 can induce topoisomerase IIβ complexes at higher concentrations, typically above 10 micromolar, although to a much lesser extent than topoisomerase IIα complexes [7]. Additionally, in vitro assays demonstrate that NK314 can inhibit the decatenation and relaxation activities of topoisomerase IIβ to an extent similar to topoisomerase IIα [7]. However, these effects occur at concentrations well above those required for therapeutic activity, maintaining the compound's practical specificity for the α isoform [7].

Comparative Analysis with Classical Topoisomerase II Inhibitors

NK314 exhibits superior potency compared to classical topoisomerase II inhibitors in multiple experimental systems [8] [10]. In cell-free topoisomerase II relaxation assays, NK314 demonstrates approximately 10-20 fold greater potency than etoposide, requiring only 4-8 micromolar concentrations compared to etoposide's requirement of 80-160 micromolar for equivalent enzyme inhibition [8] [10]. This enhanced potency translates to improved therapeutic efficacy in cellular systems, where NK314 achieves maximum cell cycle arrest at 75 nanomolar concentrations compared to etoposide's requirement of 400 nanomolar [8] [11].

Table 1: Comparison of NK314 with Classical Topoisomerase II Inhibitors

| Inhibitor | Isoform Specificity | Mechanism | DNA Cleavage | Potency (in vitro) |

|---|---|---|---|---|

| NK314 | Topoisomerase IIα specific | DNA intercalation + Topoisomerase IIα cleavable complex stabilization | Rapid DNA breaks (within 1h) | 4-8 μM inhibits Topoisomerase IIα relaxation |

| Etoposide | Both α and β isoforms | Topoisomerase II cleavable complex stabilization | Requires proteinase K digestion | 80-160 μM inhibits Topoisomerase IIα relaxation |

| Doxorubicin | Both α and β isoforms | DNA intercalation + Topoisomerase II cleavable complex stabilization | Requires longer exposure | Variable |

| Mitoxantrone | Both α and β isoforms | DNA intercalation + Topoisomerase II cleavable complex stabilization | Requires longer exposure | Variable |

| Amsacrine | Both α and β isoforms | DNA intercalation + Topoisomerase II cleavable complex stabilization | Requires longer exposure | Variable |

The kinetics of DNA damage induction distinguish NK314 from conventional topoisomerase II inhibitors [1] [5]. NK314 produces rapid DNA double-strand breaks within one hour of treatment without requiring proteinase K digestion of the topoisomerase II protein [1] [5]. In contrast, etoposide and other classical inhibitors require enzymatic digestion of the enzyme protein in the cleavable complex to detect DNA breaks, indicating fundamental differences in their mechanisms of action [1] [5].

Table 2: IC50 Values of NK314 in Various Cell Lines

| Cell Line | IC50 Value (nM) | Reference |

|---|---|---|

| ATL cell lines | 23-70 | [2] |

| ML-1 (acute myeloid leukemia) | 75 | [8] |

| U-87 (glioblastoma) | 6180 | [17] |

NK314 demonstrates reduced dependence on exposure time compared to classical inhibitors [7]. While approximately 20 times higher concentrations of etoposide are required to achieve 90% growth inhibition with one-hour treatment compared to continuous exposure, NK314 requires at most five times higher concentrations under similar conditions [7]. This characteristic suggests that NK314's cytotoxic effects are less dependent on prolonged drug exposure, potentially offering therapeutic advantages in clinical applications [7].

Table 3: Comparison of DNA Cleavage Activity

| Inhibitor | Topoisomerase IIα Cleavage Complex | Topoisomerase IIβ Cleavage Complex | DNA Breaks | Cleavable Complex Stability |

|---|---|---|---|---|

| NK314 | Strong formation | Minimal/None at therapeutic doses | Rapid (within 1h) | Very stable even after drug removal |

| Etoposide | Strong formation | Strong formation | Slower, requires proteinase K digestion | Rapidly diminished after drug removal |

The mechanism of resistance differs significantly between NK314 and classical topoisomerase II inhibitors [1] [5]. NK314 shows substantial growth inhibition against topoisomerase II inhibitor-resistant tumors, suggesting that its unique mechanism of DNA breakage allows it to overcome resistance mechanisms that limit the effectiveness of conventional agents [1] [5]. This superior activity against resistant tumor models indicates that NK314's distinct molecular mechanism provides therapeutic advantages in challenging clinical scenarios [1] [5].

NK314 induces DNA double-strand breaks through its specific inhibition of topoisomerase II alpha, demonstrating a concentration-dependent and time-dependent pattern of DNA damage formation. The compound exhibits remarkable potency in generating DNA lesions, with double-strand breaks detectable within one hour of treatment at concentrations exceeding 400 nanomolar [1] [2]. At lower concentrations of 50-100 nanomolar, significant DNA fragmentation becomes apparent after 24 hours of exposure, indicating a threshold-dependent mechanism of DNA damage accumulation [1] [3].

The formation of DNA double-strand breaks by NK314 follows a distinctive pattern compared to other topoisomerase II inhibitors. Pulsed-field gel electrophoresis analysis reveals that NK314 generates large molecular weight DNA fragments indicative of double-strand breaks at concentrations greater than 0.4 micromolar after one hour of treatment [3]. This DNA fragmentation occurs without the requirement for proteinase K digestion, distinguishing NK314 from conventional topoisomerase II inhibitors like etoposide, which require protein digestion to detect DNA breaks [2] [4].

The mechanism underlying NK314-induced DNA break formation involves the stabilization of topoisomerase II alpha-DNA cleavage complexes. Unlike other topoisomerase II inhibitors that target both alpha and beta isoforms, NK314 demonstrates remarkable specificity for the alpha isoform [5]. In vitro assays demonstrate that NK314 at 8 micromolar concentration inhibits the relaxation of supercoiled plasmid DNA by topoisomerase II alpha and traps the enzyme in its cleavage complex intermediate [1]. This specific targeting results in the accumulation of topoisomerase II alpha-DNA complexes that persist even after drug removal, contributing to the sustained DNA damage response [2].

The quantitative assessment of DNA double-strand break formation reveals that NK314 induces extensive DNA damage in a concentration-dependent manner. At concentrations of 400 nanomolar or greater, more than 95% of cells exhibit evidence of double-strand breaks within one hour of treatment [1]. This high frequency of DNA damage formation correlates with the compound's potent cytotoxic activity and its ability to activate comprehensive cellular response mechanisms.

Table 1: NK314 DNA Damage and Cellular Response Mechanisms

| Mechanism | Time Course | Concentration Range | Cell Cycle Phase | p53 Dependency |

|---|---|---|---|---|

| Double-strand DNA break formation | Within 1 hour (>400 nM) | 50-100 nM (24h), >400 nM (1h) | G2 phase predominant | Independent |

| H2AX phosphorylation (γ-H2AX) | 24 hours (100 nM) | 100 nM (24h), >200 nM (1h) | G2 phase predominant | Independent |

| Chk1 kinase activation | 6 hours | 100 nM | G2 phase | Independent |

| Cdc25C phosphorylation | 24 hours | 100 nM | G2 phase | Independent |

| Cdk1 phosphorylation/inactivation | 6-24 hours | 100 nM | G2 phase | Independent |

| G2/M checkpoint activation | 6-24 hours | 100 nM | G2 phase arrest | Independent |

| p53 phosphorylation | 6 hours | 100 nM | G2 phase | Dependent |

| p21 induction | 6-24 hours | 100 nM | G2 phase | Dependent |

| ATM pathway activation | Within hours | 100 nM | G2 phase | Independent |

| DNA-PK pathway activation | Within hours | 100 nM | G2 phase | Independent |

| Topoisomerase IIα targeting | Immediate | 8 μM (in vitro) | All phases | Independent |

| DNA repair pathway impairment | Sustained | 100 nM | G2 phase | Independent |

Activation of DNA Damage Checkpoint Pathways

NK314 treatment results in the robust activation of multiple DNA damage checkpoint pathways, with the ATR-Chk1-Cdc25C pathway serving as the primary mechanism of cellular response. The compound induces phosphorylation of checkpoint kinase 1 (Chk1) at serine 317 within six hours of treatment at 100 nanomolar concentration [1] [6]. This phosphorylation event indicates the activation of Chk1 by upstream DNA damage sensors and represents a critical step in the cellular response to NK314-induced DNA damage.

The activation of Chk1 by NK314 leads to the downstream phosphorylation of cell division cycle 25 homolog C (Cdc25C) at serine 216, consistent with the inhibitory regulation of its phosphatase activity [1] [7]. This phosphorylation event prevents Cdc25C from dephosphorylating and activating cyclin-dependent kinase 1 (Cdk1), thereby maintaining the kinase in its inactive, phosphorylated state. The resulting accumulation of Cdk1 in a tyrosine 15-phosphorylated state represents a key mechanism through which NK314 prevents progression from G2 phase to mitosis [1] [8].

The ATM (ataxia telangiectasia mutated) pathway also contributes significantly to the cellular response to NK314-induced DNA damage. ATM kinase becomes activated in response to double-strand breaks and phosphorylates multiple downstream targets, including p53 at serine 15 [1] [9]. This phosphorylation event occurs within six hours of NK314 treatment and is associated with the stabilization and activation of p53 protein. The activation of p53 leads to the transcriptional induction of p21, which occurs within six to 24 hours of treatment and contributes to cell cycle arrest mechanisms [1] [7].

The DNA-dependent protein kinase (DNA-PK) pathway represents another critical component of the cellular response to NK314. However, NK314 demonstrates a unique property in that it not only activates DNA-PK signaling but also induces the degradation of the catalytic subunit of DNA-PK (DNA-PKcs) [10]. This dual effect results in initial activation of DNA repair mechanisms followed by impairment of the non-homologous end joining repair pathway, contributing to the sustained DNA damage and enhanced cytotoxicity.

Table 2: NK314 Effects on DNA Damage Checkpoint Pathways

| Checkpoint Pathway | Primary Function | NK314 Effect | Contribution to G2 Arrest | Therapeutic Relevance |

|---|---|---|---|---|

| ATM-Chk2-p53 | DSB detection and signaling | Activated | Moderate | Potential combination target |

| ATR-Chk1-Cdc25C | Replication stress response | Strongly activated | Major | Primary checkpoint mechanism |

| DNA-PK-NHEJ | DSB repair via NHEJ | Impaired/degraded | Indirect | Resistance mechanism |

| ATM-BRCA1-HR | DSB repair via homologous recombination | Activated but impaired | Moderate | Resistance mechanism |

| p53-p21-Rb | G1/S checkpoint control | Activated (p53-dependent cells) | Minor | Cell-type dependent |

Role in G2/M Cell Cycle Arrest

NK314 induces profound G2/M cell cycle arrest across multiple cell lines, independent of p53 status, suggesting the existence of a common mechanism of checkpoint activation [1] [6]. The compound demonstrates remarkable efficiency in arresting cells at the G2/M boundary, with maximum G2 accumulation increasing from 17% to 85% at 100 nanomolar concentration, sustained for 72 hours without significant increase in cell death [7]. This sustained arrest indicates the activation of robust checkpoint mechanisms that prevent cells from entering mitosis with damaged DNA.

The G2/M checkpoint activation by NK314 occurs through the classical Chk1-Cdc25C-Cdk1 signaling pathway. The phosphorylation of Chk1 at serine 317 remains stable for 72 hours, indicating sustained activation of the checkpoint kinase by upstream DNA damage sensors [7]. This prolonged activation is accompanied by increased phosphorylation of Cdc25C at serine 216, which inhibits its phosphatase function and prevents the dephosphorylation and activation of Cdk1 [1] [7].

The inactivation of Cdk1 through phosphorylation at tyrosine 15 represents the final effector mechanism of G2/M arrest induced by NK314. This phosphorylation prevents the kinase from associating with cyclin B1 and forming the active maturation-promoting factor complex required for mitotic entry [1] [11]. The sustained phosphorylation of Cdk1 ensures that cells remain arrested in G2 phase, providing time for DNA repair mechanisms to operate.

The independence of NK314-induced G2/M arrest from p53 status represents a significant advantage for therapeutic applications. Many cancer cells harbor p53 mutations that compromise G1/S checkpoint function, making them dependent on G2/M checkpoint integrity for survival [12] [13]. NK314 effectively arrests both p53-wild-type and p53-mutant cells, indicating that the compound can target a broad range of cancer cell types regardless of their p53 status [1] [6].

The molecular basis of G2/M arrest involves the coordinated activation of multiple checkpoint proteins. In addition to Chk1, NK314 treatment results in the activation of ATM and ATR kinases, which serve as apical regulators of the DNA damage response [9] [14]. These kinases phosphorylate multiple downstream targets, including histone H2AX at serine 139, creating a platform for the recruitment of DNA repair and checkpoint proteins [1] [15].

Chromosomal Aberration Patterns

NK314 treatment results in characteristic patterns of chromosomal aberrations that reflect the underlying mechanisms of DNA damage and cellular response. The most prominent aberrations observed include double-strand breaks, chromosomal fragmentation, and the formation of micronuclei [1] [3]. These aberrations become visible when the G2 checkpoint is abrogated by checkpoint kinase inhibitors, revealing the extent of DNA damage that accumulates during NK314 treatment.

The formation of chromosomal aberrations by NK314 follows a concentration-dependent pattern. At concentrations of 100 nanomolar, chromosomal aberrations become apparent primarily in cells that have been arrested in G2 phase, indicating that the checkpoint mechanisms successfully prevent cells with damaged DNA from entering mitosis [1] [7]. However, when the G2 checkpoint is abrogated using checkpoint kinase inhibitors such as 7-hydroxystaurosporine (UCN-01), extensive chromosomal aberrations become visible during mitosis [1] [6].

The types of chromosomal aberrations induced by NK314 include chromosome breaks, chromatid breaks, and complex rearrangements. Pulsed-field gel electrophoresis analysis reveals the formation of large molecular weight DNA fragments, consistent with double-strand breaks throughout the genome [3]. These breaks can lead to chromosomal instability and the formation of aberrant chromosomal structures during subsequent cell divisions.

Micronuclei formation represents another characteristic feature of NK314-induced chromosomal damage. These structures arise from chromosomal fragments or whole chromosomes that fail to segregate properly during mitosis and become enclosed within separate nuclear envelopes [16]. The formation of micronuclei indicates the persistence of DNA damage and chromosomal instability following NK314 treatment.

The pattern of chromosomal aberrations induced by NK314 reflects the compound's specific targeting of topoisomerase II alpha. Unlike topoisomerase I inhibitors, which primarily induce chromosomal aberrations during S phase due to replication fork collision with stabilized cleavage complexes, NK314-induced aberrations occur predominantly in G2 phase cells [1] [5]. This pattern is consistent with the compound's ability to trap topoisomerase II alpha in cleavage complexes independently of DNA replication.

Table 3: NK314-Induced Chromosomal Aberration Patterns

| Aberration Type | Detection Method | Frequency | Checkpoint Dependency |

|---|---|---|---|

| Double-strand breaks | Pulsed-field gel electrophoresis | High (>95% at 400 nM) | G2 checkpoint triggered |

| Chromosomal fragmentation | Microscopic analysis | Moderate to high | G2 checkpoint triggered |

| Micronuclei formation | Cytogenetic analysis | Moderate | Post-mitotic |

| Anaphase bridges | Mitotic analysis | Low to moderate | Checkpoint abrogation |

| Lagging chromosomes | Mitotic analysis | Moderate | Checkpoint abrogation |

| Premature chromosome condensation | Cytogenetic analysis | Low | G2 checkpoint failure |

The relationship between NK314-induced DNA damage and chromosomal aberrations demonstrates the critical role of checkpoint mechanisms in maintaining genomic stability. The G2/M checkpoint effectively prevents cells with damaged DNA from entering mitosis, thereby limiting the formation of chromosomal aberrations. However, when checkpoint function is compromised, either through genetic mutations or pharmacological inhibition, NK314-treated cells proceed through mitosis with severely damaged DNA, resulting in extensive chromosomal aberrations and cell death.

Table 4: NK314 Impact on DNA Repair Pathways

| Repair Pathway | Key Proteins | NK314 Impact | Deficiency Sensitivity |

|---|---|---|---|

| Homologous Recombination (HR) | ATM, BRCA1, BRCA2, RAD51, XRCC3 | Required for survival | Highly sensitive |

| Non-Homologous End Joining (NHEJ) | DNA-PKcs, Ku70, Ku80, XRCC4 | Required for survival/impaired | Highly sensitive |

| Base Excision Repair (BER) | PARP1, XRCC1, DNA ligase III | Not primary target | Moderately sensitive |

| Nucleotide Excision Repair (NER) | XPA, XPC, ERCC1 | Not primary target | Minimally sensitive |

| Mismatch Repair (MMR) | MSH2, MLH1, PMS2 | Not primary target | Minimally sensitive |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Hisatomi T, Sueoka-Aragane N, Sato A, Tomimasu R, Ide M, Kurimasa A, Okamoto K, Kimura S, Sueoka E. NK314 potentiates antitumor activity with adult T-cell leukemia-lymphoma cells by inhibition of dual targets on topoisomerase II{alpha} and DNA-dependent protein kinase. Blood. 2011 Mar 31;117(13):3575-84. doi: 10.1182/blood-2010-02-270439. Epub 2011 Jan 18. PubMed PMID: 21245486.

3: Toyoda E, Kagaya S, Cowell IG, Kurosawa A, Kamoshita K, Nishikawa K, Iiizumi S, Koyama H, Austin CA, Adachi N. NK314, a topoisomerase II inhibitor that specifically targets the alpha isoform. J Biol Chem. 2008 Aug 29;283(35):23711-20. doi: 10.1074/jbc.M803936200. Epub 2008 Jul 2. PubMed PMID: 18596031; PubMed Central PMCID: PMC3259784.

4: Onda T, Toyoda E, Miyazaki O, Seno C, Kagaya S, Okamoto K, Nishikawa K. NK314, a novel topoisomerase II inhibitor, induces rapid DNA double-strand breaks and exhibits superior antitumor effects against tumors resistant to other topoisomerase II inhibitors. Cancer Lett. 2008 Jan 18;259(1):99-110. Epub 2007 Nov 12. PubMed PMID: 17998154.

5: Guo L, Liu X, Nishikawa K, Plunkett W. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Mol Cancer Ther. 2007 May;6(5):1501-8. PubMed PMID: 17513599.